molecular formula C27H27N3O4 B4016896 5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

Cat. No. B4016896
M. Wt: 457.5 g/mol
InChI Key: PJZKIEHVSDZZRE-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit a wide range of biological activities. It is characterized by the presence of a 4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl group, indicating a tricyclic structure with nitrogen incorporation, which is a feature often found in compounds with significant pharmacological potential. The synthesis, molecular structure, chemical reactions, and properties of such compounds have been extensively studied to understand their interaction with biological systems and potential applications in various fields excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of compounds related to the 4-azatricyclo[5.2.1.02,6]dec-8-ene framework involves aminolysis of bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride followed by transformation into imide and reduction by lithium aluminum hydride. Further reactions with sulfonyl chlorides afford N-[aryl(benzyl, cyclohexyl, propyl)sulfonyl]-4-azatricyclo[5.2.1.02,6]dec-8-enes, with subsequent modifications leading to various derivatives (Kas’yan et al., 2003).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. For similar structures, X-ray diffraction (XRD) analysis often reveals the monoclinic system with specific space groups, providing detailed insights into the arrangement of atoms and the stereochemistry critical for their biological activity (Quadrelli et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds can vary significantly with different substituents and reaction conditions. Studies have shown that azatricyclo[5.2.1.0]dec-8-enes can undergo various reactions, including isomerization under the action of Lewis acids and bases, illustrating their versatile chemical properties (Tkachenko et al., 2016).

properties

IUPAC Name

5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-16-2-6-19(7-3-16)28-25(31)21-15-20(8-9-22(21)29-10-12-34-13-11-29)30-26(32)23-17-4-5-18(14-17)24(23)27(30)33/h2-9,15,17-18,23-24H,10-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZKIEHVSDZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

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